4,5-Dimethyl-5-nitrohexan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dimethyl-5-nitrohexan-2-one is an organic compound with the molecular formula C8H15NO3. It is a nitroketone, characterized by the presence of both nitro and ketone functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dimethyl-5-nitrohexan-2-one typically involves the nitration of 4,5-dimethylhexan-2-one. This can be achieved through the reaction of 4,5-dimethylhexan-2-one with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the nitro compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The nitration reaction is carefully monitored to prevent over-nitration and ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4,5-Dimethyl-5-nitrohexan-2-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitro alcohols or nitro acids.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The ketone group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst is commonly used.
Substitution: Nucleophiles such as amines or alcohols can react with the ketone group under acidic or basic conditions.
Major Products Formed
Oxidation: Nitro alcohols and nitro acids.
Reduction: Amino derivatives.
Substitution: Various substituted ketones and alcohols.
Scientific Research Applications
4,5-Dimethyl-5-nitrohexan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,5-Dimethyl-5-nitrohexan-2-one involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, influencing cellular pathways and enzyme activities. The ketone group can form covalent bonds with nucleophilic sites in biomolecules, affecting their function and stability .
Comparison with Similar Compounds
Similar Compounds
4,5-Dimethyl-1,3-dioxol-2-one: A cyclic carbonate with similar structural features but different functional groups.
4,5-Dimethylhexan-2-one: The parent ketone compound without the nitro group.
5-Nitro-2-hexanone: A similar nitroketone with a different substitution pattern.
Uniqueness
Its combination of functional groups allows for diverse chemical transformations and interactions, making it a valuable compound in various research and industrial contexts .
Properties
CAS No. |
4538-82-3 |
---|---|
Molecular Formula |
C8H15NO3 |
Molecular Weight |
173.21 g/mol |
IUPAC Name |
4,5-dimethyl-5-nitrohexan-2-one |
InChI |
InChI=1S/C8H15NO3/c1-6(5-7(2)10)8(3,4)9(11)12/h6H,5H2,1-4H3 |
InChI Key |
PFOGKAYDWJMSMF-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)C)C(C)(C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.